(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol
CAS No.:
Cat. No.: VC16691256
Molecular Formula: C30H26O8
Molecular Weight: 514.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H26O8 |
|---|---|
| Molecular Weight | 514.5 g/mol |
| IUPAC Name | 2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol |
| Standard InChI | InChI=1S/C30H26O8/c1-37-26-8-15(3-5-23(26)34)7-21-22-13-20(33)14-25(36)30(22)29(16-4-6-24(35)27(11-16)38-2)28(21)17-9-18(31)12-19(32)10-17/h3-14,28-29,31-36H,1-2H3 |
| Standard InChI Key | YUGHGAXRXHODHK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC(=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure consists of a 2,3-dihydroindene system fused to three aromatic rings. The (1Z) configuration denotes a cis arrangement of the methylidene group at position 1, which influences stereoelectronic interactions. Key substituents include:
-
3,5-Dihydroxyphenyl group: Provides hydrogen-bonding sites at positions 3 and 5.
-
4-Hydroxy-3-methoxyphenyl groups: Introduce both polar (hydroxyl) and moderately hydrophobic (methoxy) moieties.
-
Methylidene bridge: Enhances conjugation across the dihydroindene system, stabilizing the molecule’s planar geometry .
The stereochemistry is critical for biological activity. For instance, the (1Z,2S,3S) isomer reported in Plantaedb exhibits distinct ADMET properties compared to other stereoisomers, including moderate human intestinal absorption (98.71% probability) and poor blood-brain barrier penetration (61.29% probability) .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step sequence starting with aldol condensation between substituted benzaldehydes and ketones, followed by cyclization and functional group modifications. A generalized pathway includes:
-
Aldol Condensation: 4-Hydroxy-3-methoxybenzaldehyde reacts with a dihydroxyacetophenone derivative to form a chalcone intermediate.
-
Cyclization: Acid- or base-catalyzed intramolecular cyclization yields the dihydroindene core.
-
Functionalization: Methoxylation and hydroxylation steps introduce substituents at positions 2, 3, and 4 .
Optimization focuses on improving yield and purity. Key parameters include:
-
Catalyst Selection: Lewis acids like BF₃·Et₂O enhance cyclization efficiency.
-
Solvent Systems: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
-
Temperature Control: Reactions are often conducted at 60–80°C to balance kinetics and side-product formation.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar surface area (151 Ų) and logP value (~4.5) . It exhibits:
-
High Polarity: Soluble in DMSO and methanol but poorly soluble in water.
-
pH-Dependent Stability: Degrades under strongly acidic or alkaline conditions due to hydrolysis of methoxy groups.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 514.5 g/mol | |
| Topological Polar SA | 151 Ų | |
| LogP | 4.5 | |
| Melting Point | Not reported | — |
Biological Activity and Mechanisms
Anti-Inflammatory Effects
In silico models predict strong inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway . The 3,5-dihydroxyphenyl group chelates catalytic metal ions in these enzymes, reducing prostaglandin and leukotriene synthesis.
Pharmacokinetic and Toxicity Profiles
ADMET Predictions
Computational models using admetSAR 2.0 reveal:
-
Absorption: High intestinal absorption (98.71%) but poor bioavailability (62.86%) due to first-pass metabolism .
-
Metabolism: Primarily metabolized by CYP3A4 and CYP2C9, with moderate inhibitory effects on CYP1A2 (90.86% probability) .
-
Toxicity: Low acute oral toxicity (Class III) but potential hepatotoxicity (59.48% probability) .
Applications and Future Directions
Research Applications
Current non-clinical uses include:
-
Lead Compound Optimization: Structural analogs are being evaluated for improved pharmacokinetics.
-
Mechanistic Studies: Investigating ROS-mediated apoptosis in cancer cell lines.
Challenges and Opportunities
-
Synthetic Complexity: Scalability remains limited by multi-step synthesis.
-
Selectivity Issues: Off-target effects on estrogen and androgen receptors require mitigation .
Future research should prioritize:
-
In Vivo Efficacy Studies: Validate anti-inflammatory and anticancer activity in animal models.
-
Formulation Development: Nanoencapsulation to enhance solubility and stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume